molecular formula C14H20N2S B11073867 5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane CAS No. 577762-09-5

5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane

Cat. No.: B11073867
CAS No.: 577762-09-5
M. Wt: 248.39 g/mol
InChI Key: AXSULNBQGJAEOG-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane is a complex organic compound characterized by its unique tricyclic structure. This compound features a diazatricyclodecane core with methyl groups at positions 5 and 7, and a thienyl group at position 2. Its intricate structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane typically involves multiple steps:

    Formation of the Diazatricyclodecane Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tricyclic core.

    Introduction of Methyl Groups: Methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Thienyl Group: The thienyl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the diazatricyclodecane core, using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl and thienyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Reduced forms of the diazatricyclodecane core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane: Lacks the thienyl group, making it less versatile in terms of chemical reactivity.

    2-(2-Thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane: Lacks the methyl groups, which may affect its steric and electronic properties.

Uniqueness

5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane is unique due to the combination of its tricyclic core, methyl groups, and thienyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

577762-09-5

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

5,7-dimethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C14H20N2S/c1-13-6-14(2)9-15(7-13)12(16(8-13)10-14)11-4-3-5-17-11/h3-5,12H,6-10H2,1-2H3

InChI Key

AXSULNBQGJAEOG-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CS4)C

Origin of Product

United States

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